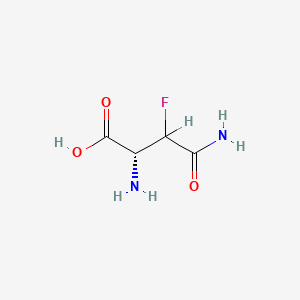

3-Fluoro-L-asparagine

Description

Significance of Fluorine in Biomolecules and Amino Acid Analogs

The introduction of fluorine into biomolecules, a process known as fluorination, has profound effects on their chemical and physical properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet it imparts significantly different electronic properties. taylorandfrancis.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by making it resistant to enzymatic degradation. taylorandfrancis.com

Fluorination can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and modify the hydrophobic and lipophilic character of a molecule. taylorandfrancis.commdpi.com These changes can lead to enhanced binding affinity for target proteins and improved membrane permeability. taylorandfrancis.com Furthermore, the unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope make it a valuable probe for studying protein structure and function, while the positron-emitting isotope fluorine-18 (B77423) is a cornerstone of positron emission tomography (PET) imaging in medicine. taylorandfrancis.commdpi.com

Overview of Non-Proteinogenic Amino Acids in Research

Non-proteinogenic amino acids are those not found among the 20 standard protein-building amino acids encoded by the universal genetic code. Nature, however, is replete with hundreds of these alternative amino acids, which play diverse roles in the metabolism of bacteria, fungi, and plants. medchemexpress.com In research, synthetic non-proteinogenic amino acids are invaluable tools. medchemexpress.com They are used to probe enzyme mechanisms, to create peptides and proteins with enhanced stability or novel functions, and to develop new therapeutic agents. By introducing unnatural side chains or modifying the amino acid backbone, scientists can fine-tune the properties of peptides and other biologically active molecules.

Historical Context of Asparagine Analogs in Biochemical Investigations

Asparagine is a crucial amino acid for the growth of certain types of cancer cells, which often have a limited capacity to synthesize it themselves. This dependency has made the enzyme L-asparaginase, which depletes circulating asparagine, a cornerstone of treatment for acute lymphoblastic leukemia. medchemexpress.comnih.gov This has also spurred research into asparagine analogs as potential anticancer agents. These analogs can act as competitive inhibitors of asparagine synthetase, the enzyme responsible for producing asparagine, or be incorporated into proteins, leading to dysfunctional cellular processes. For instance, N,N-dibenzylasparagine has been investigated for its potential to inhibit the proliferation of colon cancer cells. Historically, various asparagine derivatives have been synthesized and evaluated for their biological activities, contributing to our understanding of asparagine metabolism and its role in disease.

Rationale for Investigating 3-Fluoro-L-asparagine in Academic Research

While specific research findings on this compound are scarce, the rationale for its investigation lies at the intersection of the fields of fluorinated amino acids and asparagine analog research. The introduction of a fluorine atom at the 3-position of L-asparagine is expected to significantly alter its electronic properties and steric profile. This modification could potentially:

Act as an inhibitor of asparagine-dependent enzymes: The fluorinated analog might bind to the active site of enzymes that process asparagine, such as asparagine synthetase or L-asparaginase, and inhibit their function.

Serve as a probe for studying protein structure and function: The fluorine atom could be used as an NMR reporter to study the local environment within a protein.

Lead to the development of novel therapeutic agents: As an antimetabolite, this compound could have applications in cancer chemotherapy or other areas where targeting asparagine metabolism is beneficial.

The synthesis and study of this compound would allow researchers to explore these possibilities and further elucidate the impact of site-specific fluorination on the biological activity of amino acids.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95530-02-2 |

|---|---|

Molecular Formula |

C4H7FN2O3 |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

(2R)-2,4-diamino-3-fluoro-4-oxobutanoic acid |

InChI |

InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10)/t1?,2-/m0/s1 |

InChI Key |

WCDMRIWUCBOWJP-ASHVXDOASA-N |

SMILES |

C(C(C(=O)N)F)(C(=O)O)N |

Isomeric SMILES |

[C@H](C(C(=O)N)F)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)N)F)(C(=O)O)N |

Synonyms |

eta-fluoroasparagine dl-threo-beta-fluoroasparagine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 3 Fluoro L Asparagine

Stereoselective Synthetic Strategies for 3-Fluoro-L-asparagine

The synthesis of this compound requires careful stereochemical control to obtain the desired (2S, 3R) or (2S, 3S) diastereomer. Various strategies have been developed for the synthesis of β-fluorinated amino acids, which are applicable to asparagine precursors.

Electrophilic Fluorination Approaches for Asparagine Precursors

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate, with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, this approach would typically start with a protected L-aspartic acid derivative. The β-carbon is first converted into a nucleophilic center, commonly by forming an enolate. This enolate then reacts with an electrophilic fluorinating agent.

Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.govbrynmawr.edu The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity. nih.gov The stereoselectivity of the fluorination can be controlled by using a chiral auxiliary on the asparagine precursor, which directs the incoming electrophile to one face of the enolate. nih.gov For instance, an asymmetric Strecker reaction on a related substrate followed by electrophilic fluorination has been used to produce β-fluoro amino acids with good diastereomeric excess. nih.gov

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Typical Substrate | Key Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Silyl Enol Ethers | Mild, versatile, wide substrate scope. brynmawr.edu |

| Selectfluor® | F-TEDA-BF₄ | Enolates, Alkenes | Highly reactive, soluble in polar solvents. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Grignard Reagents, Aryllithiums | Effective fluorinating agent. wikipedia.org |

Nucleophilic Fluorination Methodologies for Asparagine Precursors

Nucleophilic fluorination is a more common strategy where a leaving group at the β-position of an aspartic acid derivative is displaced by a nucleophilic fluoride (B91410) source. A key precursor for this route is β-hydroxyaspartic acid, which can be synthesized with high stereocontrol. The hydroxyl group is then activated by converting it into a good leaving group, such as a tosylate or mesylate, before displacement with fluoride.

A variety of nucleophilic fluorinating reagents are available, including diethylaminosulfur trifluoride (DAST) and cesium fluoride (CsF). nih.govmdpi.com The reaction often proceeds via an SN2 mechanism, which results in an inversion of configuration at the β-carbon. This method is crucial for controlling the diastereoselectivity of the final product, allowing for the synthesis of either threo- or erythro-3-fluoroaspartic acid derivatives. acs.org Specifically, the synthesis of erythro-β-fluoroasparagine has been successfully achieved starting from di-tert-butyl monofluoroaspartates, which were themselves prepared via methods involving nucleophilic fluorination of precursors. nih.gov Another powerful nucleophilic method involves the regio- and stereoselective ring-opening of non-racemic aziridine-2-carboxylates with a fluoride source. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While no single enzyme is known to directly produce this compound, chemoenzymatic strategies are highly plausible.

One potential route involves the chemical synthesis of threo- or erythro-3-fluoro-L-aspartic acid, followed by an enzymatic amidation step. The enzyme L-asparagine synthetase, which naturally catalyzes the formation of L-asparagine from L-aspartic acid and ammonia (B1221849) (or glutamine), could be employed for this final conversion. frontiersin.org The substrate specificity of the enzyme would be a critical factor for the success of this approach.

Alternatively, enzymes could be used to generate key fluorinated precursors. For example, the directed evolution of enzymes like tryptophan synthase has enabled the synthesis of other fluorinated amino acids from simple fluorinated building blocks. nih.gov Enzymes such as cytochrome P450s have also been engineered to catalyze various reactions for synthesizing fluorinated compounds. nih.gov A further approach could involve enzymatic hydroxylation of L-asparagine using an asparagine hydroxylase to produce β-hydroxyasparagine, which could then be chemically converted to the fluoro-derivative. nih.gov

Table 2: Potential Biocatalytic Strategies for this compound

| Strategy | Key Enzyme(s) | Description |

|---|---|---|

| Chemoenzymatic | Asparagine Synthetase | Enzymatic amidation of chemically synthesized 3-fluoro-L-aspartic acid. frontiersin.org |

| Precursor Synthesis | Engineered Synthase (e.g., TrpB mutant) | Biocatalytic conversion of a simple fluorinated building block to a fluorinated amino acid precursor. nih.gov |

| Hydroxylation-Fluorination | Asparagine Hydroxylase | Enzymatic synthesis of β-hydroxyasparagine followed by chemical nucleophilic fluorination. nih.gov |

Asymmetric Synthesis Techniques for Enantiopure this compound

Ensuring the correct stereochemistry at the α-carbon (the L-configuration) is paramount. Many synthetic strategies achieve this by starting with a chiral pool material, such as L-aspartic acid itself. However, for building the molecule from achiral precursors, asymmetric synthesis techniques are required.

A highly effective method for the asymmetric synthesis of various fluorinated amino acids utilizes chiral Ni(II) complexes as templates. beilstein-journals.orgnih.gov In this approach, a Schiff base of glycine is complexed to a chiral Ni(II) ligand. This complex is then alkylated with a suitable fluorinated electrophile. The chiral ligand directs the alkylation to one face of the complex, resulting in high diastereoselectivity. Subsequent hydrolysis releases the enantiopure fluorinated amino acid. beilstein-journals.org This method is particularly powerful as it allows for gram-scale synthesis with excellent enantiomeric purities. nih.gov

Other asymmetric approaches include substrate-controlled diastereoselective reactions, where a chiral auxiliary attached to the precursor molecule directs the stereochemical outcome of the fluorination step. nih.gov

Precursor Chemistry for this compound Synthesis

Utilization of Fluoro-Containing Starting Materials

Building the target molecule from simple, commercially available fluorinated building blocks is an efficient strategy. nih.gov This approach introduces the fluorine atom at the beginning of the synthetic sequence. For this compound, a suitable precursor would be a three- or four-carbon molecule containing a fluorine atom at the desired position.

A documented synthesis of β-fluoroaspartic acid, the direct precursor to β-fluoroasparagine, utilizes this very approach. The synthesis begins with the condensation of tert-butyl monofluoroacetate with di-tert-butyl oxalate to create di-tert-butyl monofluorooxaloacetate. nih.gov This fluorinated keto-ester is then aminated to introduce the α-amino group, establishing the core structure of the target amino acid. This method highlights how complex fluorinated amino acids can be constructed from simple fluorinated starting materials.

Fluorination of Non-Fluorinated Asparagine Precursors

The introduction of a fluorine atom at the C3 position of L-asparagine requires specific and often challenging synthetic methodologies due to the need for stereochemical control and the management of reactive functional groups. Common approaches involve the fluorination of precursors where a suitable leaving group is present at the target position or, more recently, the direct fluorination of a C-H bond.

One of the most established methods involves nucleophilic fluorination. nih.gov This strategy typically begins with a protected derivative of L-aspartic acid, which is stereoselectively hydroxylated at the C3 position to create a 3-hydroxyasparagine precursor. The hydroxyl group is then activated to form a good leaving group (e.g., tosylate, mesylate, or triflate), which is subsequently displaced by a nucleophilic fluoride source, such as diethylaminosulfur trifluoride (DAST) or silver fluoride (AgF). nih.gov The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure the stability of the molecule throughout the synthetic sequence.

More advanced techniques include direct C(sp³)–H fluorination, which avoids the need for pre-functionalization of the precursor. Photocatalytic methods, for instance, can utilize a hydrogen abstracting photocatalyst in combination with a fluorine source like N-fluorobenzenesulfonimide (NFSI) to selectively replace a hydrogen atom with fluorine. mdpi.com Similarly, transition-metal-catalyzed reactions, such as those employing copper(II), have been developed for the direct C(sp³)–H fluorination of aliphatic amino acids. nih.gov These methods offer a more atom-economical route to the desired product.

| Fluorination Method | Typical Precursor | Fluorinating Agent(s) | Key Principle |

|---|---|---|---|

| Nucleophilic Substitution | N,O-protected 3-hydroxy-L-asparagine derivative | DAST, Morph-DAST, AgF | Displacement of a leaving group (e.g., activated alcohol) by a fluoride ion. nih.gov |

| Photocatalytic C-H Fluorination | Protected L-asparagine derivative | Decatungstate photocatalyst + NFSI | Direct, selective replacement of a C-H bond with a C-F bond via a radical intermediate. mdpi.com |

| Transition-Metal-Catalyzed C-H Fluorination | Protected L-asparagine derivative | Cu(II) catalyst + Fluorine source | Catalytic activation and direct fluorination of a C(sp³)–H bond. nih.gov |

Derivatization of this compound

Once synthesized, this compound can be chemically modified to create a range of molecules for specific research applications. These derivatives include peptide conjugates, isotopically labeled versions for tracking, and analogues or prodrugs designed to modulate its biological activity or properties.

The incorporation of fluorinated amino acids into peptides is a widely used strategy in protein engineering and medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and folding behavior. beilstein-journals.org this compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

For SPPS, a protected version of the amino acid, typically N-α-Fmoc-3-fluoro-L-asparagine, is required. This building block is sequentially coupled to a growing peptide chain anchored to a solid resin support. The process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid until the desired sequence is assembled. The side chain of asparagine itself can also be used to assist in late-stage modifications of peptides. rsc.org The presence of the fluorine atom can influence the peptide's conformation and its interactions with biological targets. beilstein-journals.org

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Resin Preparation | A solid support (resin) with a linker and the first amino acid is prepared. | Pre-loaded Wang or Rink Amide resin |

| 2. Deprotection | The N-terminal Fmoc protecting group is removed. | Piperidine in DMF |

| 3. Coupling | The protected this compound is activated and coupled to the free amine on the resin. | Fmoc-3-fluoro-L-asparagine, HBTU/HOBt or DIC/Oxyma |

| 4. Repetition | Steps 2 and 3 are repeated for each subsequent amino acid in the sequence. | Various protected amino acids |

| 5. Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Isotopically labeled compounds are invaluable tools for metabolic studies, quantitative analysis by mass spectrometry, and NMR spectroscopy. rsc.org The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ¹³C or ¹⁵N into the molecular scaffold.

The synthesis of ¹⁵N-labeled this compound can be adapted from established methods for labeling L-asparagine. One approach involves using an inorganic raw material containing the isotope, such as [¹⁵N]ammonium chloride, in the final amidation step of a protected 3-fluoro-L-aspartic acid precursor. researchgate.netgoogle.com Alternatively, the synthesis can begin with ¹⁵N-labeled L-aspartic acid, ensuring the label is incorporated into the α-amino group from the start. google.com For dual-labeling ([¹⁵N₂]), both the α-amino group and the side-chain amide can be labeled using these methods. medchemexpress.commedchemexpress.com

Similarly, ¹³C-labeling can be achieved by starting with a precursor that already contains the ¹³C atoms at the desired positions, such as a commercially available ¹³C-labeled L-aspartic acid isotopolog. cnr.it The fluorination step would then be carried out on this labeled precursor. These strategies allow for the creation of specific isotopologs for advanced analytical and biochemical research.

| Isotopolog | Labeling Strategy | Labeled Starting Material |

|---|---|---|

| Side-chain ¹⁵N | Amidation of 3-fluoro-L-aspartic acid precursor | [¹⁵N]Ammonium chloride google.com |

| α-Amino ¹⁵N | Begin synthesis from labeled aspartic acid | α-¹⁵N-L-Aspartic acid google.com |

| ¹³C₄, ¹⁵N₂ | Total synthesis from simple labeled precursors | ¹³C₄, ¹⁵N₂-L-Aspartic acid medchemexpress.com |

| Uniform ¹³C | Begin synthesis from labeled aspartic acid | U-¹³C-L-Aspartic acid |

To explore structure-activity relationships or improve pharmacokinetic properties for research, analogues and prodrugs of this compound can be synthesized. Analogues are structurally similar molecules where specific parts of the molecule have been modified, while prodrugs are inactive derivatives that are converted to the active compound in a biological system.

Analogues of L-asparagine have been synthesized to act as inhibitors or probes for enzymes involved in its metabolism, such as L-asparagine synthetase. nih.gov For example, derivatives can be made by modifying the side-chain amide or the α-amino group. The N-[p-(fluorosulfonyl)benzyl] derivative of L-asparagine has been synthesized as a potential inhibitor of asparagine synthetase. nih.gov Similar modifications to this compound could produce valuable research tools.

Prodrug strategies are often employed to enhance the membrane permeability of polar molecules like amino acids. mdpi.com The α-amino group of this compound could be temporarily masked with a "promoiety," such as an N-acyl or a carbamate group. These groups can increase lipophilicity and are designed to be cleaved by endogenous enzymes (e.g., esterases, peptidases) to release the active this compound at the site of action. mdpi.com

| Derivative Type | Modification Strategy | Research Purpose | Example Moiety |

|---|---|---|---|

| Analogue | Substitution at the N-terminus or side-chain amide. nih.gov | Probe enzyme activity, explore structure-activity relationships. | N-benzyl or N-alkyl groups. nih.gov |

| Prodrug (N-Acyl) | Acylation of the α-amino group. | Improve lipophilicity and cell permeability. mdpi.com | Acetyl, Phenylacetyl |

| Prodrug (Carbamate) | Formation of a carbamate at the α-amino group. | Controlled release, enhanced stability. mdpi.com | (5-methyl-2-oxo-1,3-dioxolyl)methyl |

Biochemical and Enzymatic Studies of 3 Fluoro L Asparagine

Interaction with Asparagine Metabolic Enzymes

The metabolism of the naturally occurring amino acid L-asparagine is primarily governed by the enzymes asparaginase (B612624), asparagine synthetase, and asparagine aminotransferase. The introduction of a fluorine atom to the asparagine structure would likely alter its interaction with these enzymes, potentially acting as a substrate, inhibitor, or having no significant effect. Without experimental data, any discussion remains speculative.

Substrate Activity and Inhibition Kinetics with Asparaginase (ASNase)

L-asparaginase (ASNase) is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). wikipedia.orgiyte.edu.tr This enzymatic activity is crucial in certain therapeutic applications. iyte.edu.tr The substrate specificity of ASNase is a key determinant of its function.

Currently, there are no published studies detailing the substrate activity or inhibition kinetics of 3-Fluoro-L-asparagine with any known asparaginase. It is unknown whether this compound can act as a substrate for ASNase or if it exhibits any inhibitory properties. Kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for this specific interaction have not been determined.

Data on the kinetic parameters of L-asparaginase with its natural substrate, L-asparagine, from various sources have been reported, but no such data exists for this compound.

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |

| Erwinia chrysanthemi | L-asparagine | 0.302 | 0.547 |

| Withania somnifera (fruits) | L-asparagine | 3.34 | 62.5 |

This table presents known kinetic data for L-asparaginase with its natural substrate for illustrative purposes, as no data is available for this compound.

Effects on Asparagine Synthetase (ASNS) Activity and Regulation

Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and glutamine. nih.govbeilstein-journals.org This enzyme is vital for cellular proliferation, particularly in cells that have a high demand for asparagine. beilstein-journals.org

There is no available research on the effects of this compound on the activity or regulation of asparagine synthetase. It is plausible that as an analog of L-asparagine, this compound could act as a feedback inhibitor of ASNS, or potentially as a substrate for a reverse reaction under certain conditions. However, without experimental validation, these possibilities remain hypothetical. Studies on other asparagine analogs have shown inhibitory effects on ASNS, suggesting that structural modifications to the asparagine molecule can impact enzyme function.

Interactions with Asparagine Aminotransferase (AsnAT)

Asparagine aminotransferase (AsnAT) is involved in the transamination of L-asparagine, which is a step in its catabolism that differs from the hydrolytic cleavage by asparaginase. This pathway contributes to the pool of other amino acids and metabolic intermediates.

The scientific literature lacks any studies on the interaction between this compound and asparagine aminotransferase. It is not known if this compound can serve as a substrate for this enzyme or if it has any modulatory effects on its activity.

Impact on Core Metabolic Pathways

The metabolism of asparagine is intricately linked to central nitrogen and carbon metabolism. Any compound that perturbs asparagine metabolism could, therefore, have wider implications for cellular metabolic homeostasis.

Influence on Nitrogen Assimilation and Recycling Pathways

Asparagine plays a significant role in nitrogen transport and storage in many organisms. The assimilation of inorganic nitrogen into organic molecules often involves the synthesis of glutamine and asparagine. The subsequent breakdown of these amino acids releases nitrogen for the synthesis of other nitrogen-containing compounds.

Modulation of Amino Acid Interconversion and Biosynthesis

The carbon skeleton of asparagine can be converted into other metabolic intermediates, such as oxaloacetate, which is a key component of the citric acid cycle. nih.gov Through its connection to central metabolism, asparagine metabolism can influence the biosynthesis and interconversion of other amino acids.

The potential modulation of amino acid interconversion and biosynthesis by this compound remains an uninvestigated area. The introduction of a fluorine atom could alter the metabolic fate of the carbon skeleton, potentially leading to the formation of novel fluorinated metabolites or inhibiting enzymes involved in amino acid transformations.

Effects on Urea (B33335) Cycle and TCA Cycle Intermediates

The metabolic fate of this compound is intrinsically linked to the enzymes that process its natural counterpart, L-asparagine. The primary enzyme in this context is L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. researchgate.netnih.gov Therefore, the administration of this compound would be expected to produce 3-fluoro-L-aspartate and ammonia. This conversion connects its metabolic impact directly to the Tricarboxylic Acid (TCA) and Urea cycles via the subsequent metabolism of aspartate.

L-aspartate is a critical nexus between these two fundamental pathways. It is synthesized from the TCA cycle intermediate oxaloacetate through transamination. libretexts.org Conversely, aspartate serves as the donor of the second amino group in the urea cycle, condensing with citrulline to form argininosuccinate (B1211890) in an ATP-dependent reaction. uobabylon.edu.iqwikipedia.org The fumarate (B1241708) produced during the subsequent cleavage of argininosuccinate can then re-enter the TCA cycle, creating a link often referred to as the "Krebs bicycle". uobabylon.edu.iq

Disruptions in the TCA cycle have been shown to directly affect the cellular pools of related amino acids, including asparagine and aspartate. elifesciences.org For instance, inhibition of the TCA cycle enzyme succinate (B1194679) dehydrogenase leads to a marked decrease in asparagine synthesis. elifesciences.org This highlights the sensitivity of asparagine homeostasis to the functional state of the TCA cycle.

The introduction of 3-fluoro-L-aspartate, derived from this compound, could potentially disrupt these interconnected pathways. As an analog of L-aspartate, it may act as a competitive inhibitor for the enzymes that utilize aspartate, such as argininosuccinate synthetase in the urea cycle or various transaminases. Such inhibition could lead to an accumulation of upstream intermediates (e.g., citrulline, oxaloacetate) and a depletion of downstream products (e.g., argininosuccinate, fumarate), thereby altering the flux through both cycles.

Table 1: Potential Effects of this compound on Metabolic Cycle Intermediates

| Cycle | Key Intermediate | Normal Role of Aspartate/Asparagine | Expected Effect of this compound |

| TCA Cycle | Oxaloacetate | Precursor for aspartate synthesis via transamination. libretexts.org | Potential accumulation if transamination to 3-fluoroaspartate is slow or if downstream pathways are inhibited. |

| TCA Cycle | Fumarate | Product of the urea cycle (from argininosuccinate cleavage) that replenishes the TCA cycle pool. uobabylon.edu.iq | Potential depletion if the formation of argininosuccinate is inhibited by 3-fluoroaspartate. |

| Urea Cycle | Citrulline | Condenses with aspartate to form argininosuccinate. wikipedia.org | Potential accumulation if argininosuccinate synthetase is inhibited by 3-fluoroaspartate. |

| Urea Cycle | Argininosuccinate | Formed from citrulline and aspartate; precursor to arginine and fumarate. uobabylon.edu.iq | Potential depletion if its synthesis is blocked by the fluorinated analog. |

Enzyme Mechanism Probing Using this compound

Fluorinated amino acids are powerful tools for investigating enzyme mechanisms due to the unique electronic properties of the fluorine atom. nih.govmdpi.com this compound can serve as a valuable probe for enzymes that recognize L-asparagine or L-aspartate, most notably L-asparaginase. researchgate.net

The substitution of a hydrogen atom with a fluorine atom can significantly influence the conformational preferences of a molecule. nih.govbeilstein-journals.org Fluorine's high electronegativity can alter the charge distribution and create stabilizing or destabilizing stereoelectronic interactions, such as the gauche effect, which can favor specific puckers in cyclic systems or rotamers in acyclic molecules. beilstein-journals.orgacs.org

When this compound binds to an enzyme's active site, its conformation may differ from that of the natural substrate. Studies on the related compound, 3-fluoroaspartate, have shown that different stereoisomers (L-erythro and L-threo) maintain distinct conformations within the active site of aspartate decarboxylase. nih.gov This differential binding leads to enzyme-intermediate complexes with varying stabilities, demonstrating that fluorination can be used to probe the precise geometric requirements of an active site. nih.gov Similar conformational analyses of enzyme-3-fluoro-L-asparagine complexes, likely using X-ray crystallography or NMR spectroscopy, would provide insights into the specific interactions that govern substrate recognition and orientation within the catalytic pocket of enzymes like L-asparaginase.

A key feature of fluorinated amino acids in mechanistic studies is the ability of the fluorine atom to act as a leaving group, which can facilitate the trapping of reaction intermediates. mdpi.com A transition state is the highest energy point on a reaction coordinate, representing a fleeting molecular configuration of partial bonds, while an intermediate is a more stable, albeit transient, species formed during the reaction. solubilityofthings.com

In the context of L-asparaginase, the catalytic mechanism involves a nucleophilic attack on the amide carbonyl of asparagine, leading to the formation of a covalent acyl-enzyme intermediate and the release of ammonia, followed by hydrolysis of the intermediate to release aspartic acid. researchgate.net The introduction of this compound could potentially alter this process. The electron-withdrawing nature of the fluorine at the C3 position could make the amide carbonyl more susceptible to nucleophilic attack.

Research on 3-fluoroaspartate has shown that it can undergo enzymatic reactions involving the elimination of the fluorine atom, leading to the formation of stable enamine products that can be trapped and observed within the enzyme's active site. nih.gov For an enzyme like L-asparaginase acting on this compound, it is conceivable that after the initial nucleophilic attack and release of ammonia, a subsequent elimination of fluoride (B91410) could occur, potentially stalling the reaction and allowing for the characterization of a trapped intermediate. This approach provides a powerful method for observing transient states that are otherwise difficult to detect. nih.govnih.gov

The fluorine atom itself serves as an exceptional mechanistic probe, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Since fluorine does not occur naturally in most biological systems, the ¹⁹F NMR signal is background-free and reports exclusively on the fluorinated molecule. google.com

By incorporating this compound into an enzymatic system, ¹⁹F NMR can be used to monitor several events in real-time:

Binding Events: A change in the chemical shift of the ¹⁹F signal upon binding to the enzyme provides information about the local environment and can be used to quantify binding affinity. rsc.org

Conformational Changes: The ¹⁹F NMR spectrum is sensitive to conformational changes in both the substrate and the protein, which can reveal dynamic processes during catalysis. beilstein-journals.orgrsc.org

Formation of Intermediates: The appearance of new ¹⁹F signals can indicate the formation of covalent enzyme-substrate intermediates or other transient species. rsc.org

Studies on other fluorinated enzymes and substrates have successfully used ¹⁹F NMR to observe the formation of ternary transition state analogue complexes, unequivocally demonstrating the stoichiometry and nature of these complexes in solution. rsc.org This technique confirms the utility of fluorine as a unique tool for probing the reactivity and binding profiles within enzyme active sites. nih.gov

Table 2: Fluorine as a Mechanistic Probe in Enzymology

| Property of Fluorine | Application | Technique | Information Gained |

| High Electronegativity | Alters substrate reactivity | Kinetic Assays | Changes in reaction rates (kcat, Km). nih.gov |

| Good Leaving Group | Trapping of reaction intermediates | Mass Spectrometry, X-ray Crystallography | Identification and structural characterization of transient species. nih.gov |

| ¹⁹F Nucleus (Spin ½) | Direct observation of the probe | ¹⁹F NMR Spectroscopy | Ligand binding, conformational changes, formation of intermediates. rsc.orggoogle.com |

| Small van der Waals Radius | Minimal steric perturbation | Multiple | Acts as a subtle probe, often accepted by enzyme active sites. beilstein-journals.org |

Biochemical Effects on Protein Synthesis and Post-Translational Modifications

The site-specific incorporation of unnatural amino acids, including fluorinated variants like this compound, into peptides and proteins is a powerful strategy in chemical biology and drug development. google.commdpi.com This allows for the introduction of novel chemical functionalities to modulate protein structure, stability, and function.

Two primary methods are used for this purpose:

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a widely used chemical method for creating peptides containing modified residues. nih.gov In this approach, a suitably protected this compound building block would be synthesized and then incorporated into a growing peptide chain in a stepwise fashion. This method offers precise control over the location of the unnatural amino acid. rsc.org

Biosynthetic Incorporation: This method involves supplying the fluorinated amino acid to a biological protein synthesis system, either in living cells or in a cell-free translation system. nih.gov The success of this approach depends on the ability of the cell's natural machinery, specifically the aminoacyl-tRNA synthetase (AARS) for asparagine, to recognize and "charge" its corresponding tRNA with this compound. Often, the native synthetase does not efficiently recognize the modified amino acid, leading to low incorporation efficiency. google.com To overcome this, researchers may use engineered orthogonal tRNA/synthetase pairs that are specifically designed to recognize the unnatural amino acid and incorporate it in response to a unique codon (e.g., a stop codon). google.com

The incorporation of fluorinated amino acids can enhance protein stability and provide a sensitive ¹⁹F NMR probe for studying protein structure and dynamics. beilstein-journals.orggoogle.com

Alterations in N-Linked Glycosylation Profiles

N-linked glycosylation is a critical post-translational modification where an oligosaccharide chain, or glycan, is attached to the amide nitrogen of an asparagine (Asn) residue. wikipedia.org This process is fundamental for the structure, function, and stability of many eukaryotic proteins. wikipedia.orgnih.gov The enzymatic transfer of the glycan is highly specific, targeting asparagine residues located within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgnih.gov

The introduction of a fluorine atom onto the asparagine side chain, creating this compound, has been shown to significantly interfere with this process. Research involving a synthetic peptide model, Ac-Asn-Leu-Thr-CONHMe, demonstrated the impact of this modification. When (3S)-3-Fluoro-L-asparagine was incorporated into this peptide in place of the standard asparagine, it failed to undergo enzymatic glycosylation in a cell-free system. fu-berlin.de

This inhibition is attributed to the presence of the highly electronegative fluorine atom at the C3 position of the asparagine side chain. The fluorine atom alters the electronic properties and local conformation of the amino acid side chain. These changes likely prevent the recognition of the fluorinated residue by the enzyme oligosaccharyltransferase, which is responsible for transferring the glycan chain from its lipid carrier to the asparagine side chain. fu-berlin.denih.gov Consequently, the initiation of N-linked glycosylation is blocked.

Table 1: Effect of this compound on Enzymatic Glycosylation

| Peptide | Composition | Glycosylation Outcome | Reference |

|---|---|---|---|

| Control Peptide | Ac-Asn-Leu-Thr-CONHMe | Successful enzymatic glycosylation | fu-berlin.de |

| Fluorinated Peptide | Ac-((3S)-3-Fluoro-L-asparagine)-Leu-Thr-CONHMe | Failed to undergo enzymatic glycosylation | fu-berlin.de |

Modulation of Protein Folding and Stability through Fluorine Incorporation

The strategic incorporation of fluorinated amino acids is a powerful tool in protein design and engineering, often utilized to enhance protein stability. nih.govnih.govrsc.org Fluorine possesses unique properties, including high electronegativity, small van der Waals radius, and the ability to form exceptionally strong carbon-fluorine bonds, which can be exploited to modulate the folding and stability of peptides and proteins. nih.govnih.gov

While extensive studies focusing specifically on proteins globally substituted with this compound are limited, the general principles of fluorine's influence on protein structure provide significant insight. The introduction of fluorine can lead to the creation of hyperstable protein folds. nih.govrsc.orgcapes.gov.br This stabilization is often attributed to favorable electrostatic interactions and the unique hydrophobic character of fluorocarbons, which can enhance the hydrophobic core of a protein. pnas.org

The substitution of a hydrogen atom with fluorine in the asparagine side chain can have several consequences:

Inductive Effects: The potent electron-withdrawing nature of fluorine can alter the polarity and hydrogen-bonding capacity of the asparagine side-chain amide group. researchgate.net This can influence local secondary structure and tertiary contacts.

Conformational Restriction: The presence of the fluorine atom can restrict the conformational freedom of the amino acid side chain, pre-organizing it into a specific conformation that may favor a more stable folded state. researchgate.net

Enhanced Stability: In various protein systems, fluorination has been shown to increase stability against both thermal and chemical denaturation. nih.govpnas.org For example, the incorporation of 4-fluoroproline (B1262513) into collagen results in a hyperstable triple helix. nih.gov Similarly, evolving a green fluorescent protein with globally replaced fluorinated leucines resulted in a mutant with improved folding efficiency and stability. pnas.org

The impact of incorporating this compound would be context-dependent, relying on its specific location within the protein structure and its interactions with neighboring residues. However, based on established principles, its use presents a viable strategy for engineering proteins with tailored stability profiles. nih.govrsc.org

Table 2: General Effects of Fluorine Incorporation on Protein Properties

| Property | Observed Effect | Potential Reason | References |

|---|---|---|---|

| Thermal Stability | Often increased | Enhanced hydrophobic interactions; favorable electrostatic interactions. | nih.govpnas.org |

| Chemical Stability | Often increased | Strong C-F bond; stabilization of native conformation. | nih.govpnas.org |

| Protein Folding | Can be improved or altered | Pre-organization of local conformation; altered folding kinetics. | nih.govpnas.orgresearchgate.net |

| Enzyme Binding/Activity | Can be inhibited or altered | Electronic and steric changes at the active site or binding interface. | fu-berlin.denih.gov |

Cellular and Molecular Effects of 3 Fluoro L Asparagine

Cellular Uptake and Transport Mechanisms

The entry of 3-Fluoro-L-asparagine into the cell is the first critical step for its biological activity. As an amino acid analog, it is expected to utilize the cell's natural amino acid transport systems.

The transport of neutral amino acids like asparagine into mammalian cells is mediated by several solute carrier (SLC) families. e-enm.org Key systems for neutral amino acids include System L, System A, and System ASC. snmjournals.org L-type amino acid transporters (LATs) are of particular interest as they are responsible for the transport of large neutral amino acids and are often upregulated in cancer cells to meet the high metabolic demand. snmjournals.orgmdpi.comwjgnet.com

While direct studies on this compound are limited, the transport mechanisms can be inferred from its structural similarity to L-asparagine and from studies on other fluorinated amino acids. L-asparagine is a substrate for transporters such as the Alanine-Serine-Cysteine Transporter (ASCT, e.g., SLC1A5) and L-type amino acid transporter 1 (LAT1, SLC7A5). e-enm.orgmdpi.com Given that fluorination can alter substrate specificity, it is plausible that this compound is recognized and transported by one or more of these systems. For instance, other fluorinated amino acid analogs, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), are known to be transported specifically by LAT1, which explains their utility in imaging malignant tumors that overexpress this transporter. wjgnet.comnih.gov Another transporter, SLC1A3 (also known as GLAST), is a glutamate (B1630785) and aspartate transporter whose expression has been linked to resistance against L-asparaginase in solid tumors by facilitating the uptake of these amino acids. nih.govembopress.org

| Transporter System | Primary Substrates | Relevance to Amino Acid Analogs |

|---|---|---|

| L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) | Large neutral amino acids (e.g., Leucine, Phenylalanine) wjgnet.com | Transports various fluorinated amino acid analogs used in PET imaging; often upregulated in cancer. snmjournals.orgwjgnet.com |

| Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5) | Small and medium neutral amino acids (e.g., Alanine, Serine, Glutamine, Asparagine) mdpi.com | A likely candidate for this compound uptake due to its role in transporting asparagine. e-enm.orgmdpi.com |

| Glutamate Aspartate Transporter (GLAST/SLC1A3) | Glutamate, Aspartate nih.govembopress.org | May transport metabolites of this compound, such as 3-fluoroaspartate, and is implicated in cancer cell survival. embopress.org |

The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is crucial for its potential effects on the central nervous system. The BBB is a highly selective barrier that strictly regulates the passage of substances into the brain. nih.govmdpi.com In vitro models, typically using primary brain endothelial cells or immortalized cell lines, are employed to assess the permeability of compounds. nih.govmdpi.comnih.gov

Studies indicate that L-asparagine itself does not freely cross the blood-brain barrier. sigmaaldrich.com This implies that brain cells are largely dependent on their own local synthesis of asparagine to meet their needs. sigmaaldrich.com Consequently, it is highly probable that this compound would also exhibit poor permeability across the BBB. The introduction of fluorine can sometimes alter permeability, but without specific experimental data, the compound is presumed to have limited access to the central nervous system.

Cellular Metabolism and Intracellular Fate of this compound

Once inside the cell, this compound can be subjected to the same metabolic enzymes that act on its natural counterpart, L-asparagine. The strong carbon-fluorine bond, however, can significantly influence these metabolic pathways.

The primary catabolic pathway for L-asparagine is its hydrolysis into L-aspartic acid and ammonia (B1221849), a reaction catalyzed by the enzyme L-asparaginase. wikipedia.orgtaylorandfrancis.com It is conceivable that this compound could also serve as a substrate for L-asparaginase, which would result in its deamination to form 3-fluoroaspartate.

Research on 3-fluoroaspartate has shown that it can be further metabolized. Studies using aspartate decarboxylase (ADC), a pyruvoyl-dependent enzyme, demonstrated that both L-erythro and L-threo isomers of 3-fluoroaspartate undergo decarboxylation followed by a fluorine elimination reaction. nih.gov This process yields an enamine product that can be trapped within the enzyme's active site, suggesting that the fluorinated analog acts as a mechanism-based inhibitor. nih.gov This finding highlights that the fluorine atom is not inert and can be metabolically removed, a process that could have significant downstream effects.

| Metabolic Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| Deamination | L-asparaginase | L-Asparagine | L-Aspartic acid + Ammonia wikipedia.orgtaylorandfrancis.com |

| Deamination (Predicted) | L-asparaginase | This compound | 3-Fluoroaspartate + Ammonia |

| Decarboxylation & Defluorination | Aspartate Decarboxylase (ADC) | 3-Fluoroaspartate | Enamine product + Fluoride (B91410) ion nih.gov |

The fate of the fluorine atom is a key aspect of the metabolism of fluorinated compounds. The cleavage of the carbon-fluorine bond can release fluoride ions or lead to the formation of other fluorinated metabolites, which can have their own biological activities. pnas.org For example, the metabolism of the chemotherapeutic agent 5-fluorouracil (B62378) can produce toxic metabolites like fluoroacetate (B1212596) and α-fluoro-β-alanine, which disrupt the citric acid cycle. pnas.org

While specific tracing studies for this compound are not widely reported, the use of fluorine-18 (B77423) (¹⁸F) labeled amino acids in Positron Emission Tomography (PET) provides a framework for how such tracing could be accomplished. snmjournals.orgwjgnet.com These techniques allow for the non-invasive visualization of compound uptake and distribution in vivo. wjgnet.com Applying similar methods, such as ¹⁹F-NMR spectroscopy or mass spectrometry, to cells treated with this compound could identify and quantify its metabolites, such as 3-fluoroaspartate and the released fluoride ion, and determine their distribution within different cellular compartments.

Antimetabolite Activity and Cellular Responses

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme or being incorporated into macromolecules. slideshare.net Fluorinated analogs of natural metabolites, such as 5-fluorouracil, are classic examples of antimetabolites used in cancer therapy. libretexts.org

This compound has the potential to act as an antimetabolite through several mechanisms. It could act as a competitive inhibitor of enzymes that use L-asparagine as a substrate, or it could be incorporated into newly synthesized proteins. The substitution of a hydrogen atom with a fluorine atom can alter the protein's structure and function due to fluorine's high electronegativity and the stability of the C-F bond.

A primary target for the antimetabolite action of a fluorinated asparagine analog would be the pathways dependent on asparagine availability. Many tumor cells, particularly those associated with acute lymphoblastic leukemia (ALL), have low levels of asparagine synthetase (ASNS) and are dependent on extracellular asparagine for survival. medchemexpress.comnih.gov The cancer drug L-asparaginase exploits this dependency by depleting circulating asparagine, leading to cancer cell death. libretexts.orgbiologydiscussion.com

Cells that are deprived of an essential amino acid, or are treated with an antimetabolite that mimics this deprivation, often trigger a stress response. A key part of this response is the upregulation of the enzyme responsible for synthesizing that amino acid. nih.gov In the case of asparagine deprivation, cells upregulate the expression of asparagine synthetase (ASNS) via a nutrient-sensing response unit in the gene's promoter. ashpublications.org Therefore, a likely cellular response to the antimetabolite activity of this compound would be an increase in ASNS mRNA and protein levels as the cell attempts to compensate for the perceived asparagine deficiency. ashpublications.org This response itself can be a marker for the compound's engagement with its intended metabolic pathway.

Inhibition of Cellular Growth and Proliferation in Asparagine-Dependent Cells (in vitro models)

The compound this compound, an analog of L-asparagine, has demonstrated inhibitory effects on the growth and proliferation of cells that are dependent on an external supply of asparagine. This is particularly relevant in certain cancer cells, such as those found in acute lymphoblastic leukemia (ALL), which often lack or have very low levels of asparagine synthetase (ASNS), the enzyme required to produce asparagine internally. mdpi.comiu.edu Consequently, these cells are auxotrophic for asparagine and rely on its uptake from the extracellular environment for survival and growth. mdpi.com

The mechanism of action of asparagine analogs like this compound is conceptually similar to that of L-asparaginase, an enzyme used in cancer therapy. L-asparaginase depletes the circulating supply of L-asparagine, thereby starving the dependent cancer cells. medchemexpress.comnih.govmedchemexpress.com By acting as a competitor or inhibitor, this compound can disrupt the normal metabolic processes that rely on asparagine, leading to a cytostatic or cytotoxic effect. For instance, an adenylated sulfoximine (B86345), a potent inhibitor of human asparagine synthetase (hASNS), has been shown to have a cytostatic effect on L-asparaginase-resistant MOLT-4 leukemia cells when cultured in the presence of L-asparaginase, which depletes L-asparagine from the growth medium. researchgate.net This highlights the critical dependence of these cells on asparagine and the potential for its analogs to inhibit their proliferation.

In vitro studies have shown that depleting asparagine can suppress the growth of various cancer cell lines. For example, L-asparaginase treatment has been shown to induce apoptosis in sarcoma cells and suppress the angiogenic potential in ovarian cancer cells. nih.gov The effectiveness of asparagine depletion is often linked to the expression level of ASNS in the cancer cells. medchemexpress.comnih.gov Cells with low ASNS expression are particularly sensitive to the deprivation of external asparagine. medchemexpress.commedchemexpress.com

The following table summarizes the effects observed in asparagine-dependent cells upon treatment with asparagine-depleting agents, which provides a conceptual basis for the expected effects of this compound.

| Cell Line | Treatment | Observed Effect on Growth/Proliferation | Reference |

| MOLT-4 (Leukemia) | Adenylated sulfoximine (hASNS inhibitor) + L-asparaginase | Cytostatic effect | researchgate.net |

| Sarcoma Cells | L-asparaginase | Apoptosis induction | nih.gov |

| Ovarian Cancer Cells | L-asparaginase | Suppression of angiogenic potential | nih.gov |

| Breast Cancer Cells | Doxorubicin + L-asparaginase | Increased cell death | nih.gov |

| Glioma (in mice) | L-asparaginase + Temozolomide | Suppressed subcutaneous tumor growth | nih.gov |

Effects on DNA and RNA Synthesis in Cellular Systems (in vitro models)

The availability of asparagine is crucial for nucleotide biosynthesis, and its depletion has been shown to inhibit both DNA and RNA synthesis. medchemexpress.commedchemexpress.com L-asparaginase, by removing L-asparagine from the plasma, leads to the inhibition of RNA and DNA synthesis, which in turn results in apoptosis of susceptible cells. medchemexpress.commedchemexpress.com As an analog of L-asparagine, this compound is expected to interfere with these fundamental cellular processes.

The link between asparagine availability and nucleotide synthesis is multifaceted. Asparagine can influence the synthesis of proteins and nucleotides through the regulation of the mTORC1 signaling pathway. nih.gov Depletion of asparagine can lead to cell cycle arrest, a direct consequence of the inability to replicate DNA. embopress.org For instance, in CD8 T cells, asparagine restriction in the early phase of activation suppresses cell cycle entry. biorxiv.org While specific studies on this compound's direct impact on DNA and RNA synthesis are not detailed in the provided results, the effects of asparagine depletion by L-asparaginase provide a strong inferential basis. L-asparaginase treatment has been shown to cause metabolic vulnerabilities in nucleotide biosynthesis. embopress.orgnih.gov

Inhibitors of DNA and RNA synthesis are a cornerstone of many cancer therapies. Compounds like Cytarabine, 5-Fluorouracil, and Gemcitabine act as antimetabolites that disrupt these processes. selleck.co.jp The action of this compound, by limiting the effective pool of its natural counterpart, would conceptually align with these therapeutic strategies.

| Cellular Process | Consequence of Asparagine Depletion | Implied Effect of this compound | Reference |

| DNA Synthesis | Inhibition, leading to cell cycle arrest | Inhibition of DNA replication and cell proliferation | medchemexpress.commedchemexpress.comembopress.org |

| RNA Synthesis | Inhibition | Disruption of transcription and subsequent protein synthesis | medchemexpress.commedchemexpress.com |

| Nucleotide Biosynthesis | Metabolic vulnerability and disruption | Impairment of de novo nucleotide synthesis pathways | embopress.orgnih.gov |

Impact on Protein Biosynthesis and Ribosomal Function (in vitro models)

Protein biosynthesis is a highly energy-intensive process that is exquisitely sensitive to the availability of amino acids. Asparagine, like all amino acids, is a fundamental building block for proteins. wikipedia.org Depletion of L-asparagine, as achieved by L-asparaginase treatment, directly inhibits protein biosynthesis in lymphoblasts. medchemexpress.commedchemexpress.com This inhibition is a primary mechanism of the anti-leukemic effect of L-asparaginase. medchemexpress.com It is therefore highly probable that this compound, by competing with L-asparagine, would also disrupt protein synthesis.

The ribosome, the cellular machinery responsible for translating mRNA into protein, requires a steady supply of all 20 proteinogenic amino acids. nih.gov A deficiency in any single amino acid can stall ribosomal progression along the mRNA template, leading to a global shutdown of protein synthesis. In vitro translation systems have been instrumental in demonstrating the critical dependence of ribosomal function on the availability of all necessary components, including amino acids. nih.govembopress.org

Furthermore, asparagine plays a structural role in proteins, often found at the beginning of alpha-helices and providing key sites for N-linked glycosylation, a modification crucial for protein structure and function. wikipedia.org The potential incorporation of this compound in place of L-asparagine could lead to the synthesis of non-functional or misfolded proteins, further contributing to cellular stress and dysfunction.

| Cellular Component/Process | Effect of Asparagine Depletion | Probable Impact of this compound | Reference |

| Protein Biosynthesis | Inhibition in asparagine-dependent cells | Competitive inhibition leading to reduced protein synthesis | medchemexpress.commedchemexpress.com |

| Ribosomal Function | Stalling of ribosomes due to lack of substrate (asparaginyl-tRNA) | Disruption of translation elongation | nih.gov |

| Protein Structure | Lack of asparagine for incorporation into polypeptide chains | Potential for incorporation leading to misfolded or non-functional proteins | wikipedia.org |

Induction of Cellular Stress Responses (e.g., amino acid deprivation response)

Cells possess sophisticated sensing mechanisms to detect and respond to nutrient deprivation, including the lack of amino acids. This is known as the amino acid deprivation response (AAR) or the integrated stress response (ISR). nih.govphysiology.org A key event in this response is the activation of the GCN2 (General Control Nonderepressible 2) kinase, which senses the accumulation of uncharged tRNAs that occurs when a specific amino acid is scarce. nih.gov

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general suppression of protein synthesis but paradoxically increases the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). mdpi.comnih.gov ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS), in an attempt to restore homeostasis. iu.edunih.govnih.gov

Studies on asparagine depletion by L-asparaginase have shown the induction of this stress response. iu.edunih.gov For example, after exposure to L-asparaginase, cells exhibit an increase in the expression of tRNA synthetases, solute transporters, and transcription factors like ATF4. nih.gov Similarly, cysteine deprivation has been shown to induce the expression of genes containing amino acid response elements, such as ASNS and ATF3. physiology.org Therefore, it is expected that this compound would trigger a similar cellular stress response by mimicking a state of asparagine deficiency. This response includes the upregulation of ATF4 and its target genes as the cell attempts to compensate for the perceived lack of asparagine. biorxiv.org

| Stress Response Pathway | Trigger | Key Molecular Events | Expected Outcome with this compound | Reference |

| Amino Acid Deprivation Response (AAR) / Integrated Stress Response (ISR) | Scarcity of an amino acid (e.g., asparagine) | GCN2 activation, eIF2α phosphorylation, increased ATF4 translation | Induction of the AAR/ISR pathway | iu.edunih.govphysiology.org |

| Transcriptional Upregulation | Increased ATF4 levels | Increased transcription of genes with amino acid response elements (AAREs) | Upregulation of ASNS and other stress response genes | nih.govphysiology.orgnih.gov |

Mechanisms of Resistance to Asparagine Analogs (in vitro models)

Upregulation of Asparagine Synthetase (ASNS) Activity

A primary mechanism of resistance to asparagine-depleting agents, and by extension, to asparagine analogs like this compound, is the upregulation of asparagine synthetase (ASNS) activity. iu.edunih.gov ASNS catalyzes the synthesis of asparagine from aspartate and glutamine, thereby allowing cells to become independent of an external supply of asparagine. frontiersin.org

The expression of ASNS is highly regulated and is induced by cellular stress, including amino acid deprivation. nih.govfrontiersin.org The GCN2-ATF4 pathway plays a central role in this induction. iu.edunih.gov When cells are treated with L-asparaginase, the resulting asparagine depletion triggers the AAR, leading to increased ATF4 expression, which in turn drives the transcription of the ASNS gene. iu.edu This feedback loop can render cells resistant to the therapy. embopress.org

Numerous studies have correlated elevated ASNS expression with resistance to L-asparaginase in various cancer cell lines. nih.gov For instance, in ovarian cancer cell lines, silencing of ASNS potentiates the cytotoxic activity of L-asparaginase. google.com However, the relationship is not always straightforward, as some studies have found that increased ASNS expression after L-asparaginase exposure does not always correlate with in vitro resistance in acute lymphoblastic leukemia (ALL) clinical samples, suggesting that other resistance mechanisms can be at play. nih.gov Nevertheless, upregulation of ASNS remains a key and well-documented mechanism of resistance. iu.edu

| Cell Line/Condition | Stimulus | Resistance Mechanism | Key Molecules Involved | Reference |

| Various Cancer Cells | L-asparaginase treatment / Asparagine deprivation | Increased de novo synthesis of asparagine | Upregulation of ASNS expression and activity | iu.edunih.gov |

| Ovarian Cancer Cells | L-asparaginase treatment | ASNS-mediated resistance | ASNS | google.com |

| Prostate Cancer Cells (PC3) | L-asparaginase treatment | Feedback loop involving ASNS upregulation | ASNS, GCN2-ATF4 axis | embopress.org |

Involvement of Amino Acid Transporters (e.g., SLC1A3)

Another mechanism of resistance to asparagine-depleting therapies involves the modulation of amino acid transporters. These transporters are responsible for the uptake of amino acids from the extracellular environment, and their altered expression or activity can impact a cell's ability to cope with nutrient stress.

A notable example is the excitatory amino acid transporter 1 (EAAT1), also known as SLC1A3. wikipedia.org SLC1A3 is a high-affinity transporter for glutamate and aspartate. wikipedia.orguniprot.org Aspartate is a direct precursor for asparagine synthesis by ASNS. wikipedia.org Therefore, increased uptake of aspartate via SLC1A3 can fuel the production of asparagine, especially in cells that have upregulated ASNS, thereby conferring resistance to asparagine depletion. embopress.orgresearchgate.net

A functional genetic screen identified SLC1A3 as a novel contributor to L-asparaginase resistance in cancer cells. embopress.orgnih.gov Overexpression of SLC1A3 was shown to promote cancer cell proliferation in the face of asparagine shortage by increasing the intracellular pools of aspartate and glutamate. embopress.orgnih.govresearchgate.net Conversely, inhibition of SLC1A3 in combination with L-asparaginase treatment led to cell cycle arrest and apoptosis. embopress.orgnih.gov This highlights the importance of amino acid transport in mediating resistance to therapies that target asparagine metabolism.

| Transporter | Function | Role in Resistance to Asparagine Depletion | Implication for this compound | Reference |

| SLC1A3 (EAAT1) | High-affinity transport of glutamate and aspartate | Increased uptake of aspartate, the precursor for asparagine synthesis by ASNS, thus bypassing the need for external asparagine. | Upregulation could confer resistance by providing the substrate for endogenous asparagine synthesis, counteracting the effect of the analog. | embopress.orgnih.govuniprot.orgresearchgate.net |

| Other Amino Acid Transporters | Transport of various amino acids | Altered expression can affect the intracellular amino acid pool, potentially influencing the AAR and other metabolic pathways that contribute to resistance. | The overall landscape of amino acid transport will likely influence cellular sensitivity. | nih.govnih.gov |

Activation of Alternative Metabolic Salvage Pathways

The introduction of this compound into a biological system primarily functions as an antagonist to L-asparagine metabolism, largely through the competitive inhibition of asparagine synthetase (ASNS). This enzyme is critical as it catalyzes the sole reaction for de novo asparagine synthesis in mammalian cells, converting L-aspartate and L-glutamine into L-asparagine and L-glutamate. Inhibition of this crucial step does not simply lead to a deficit of asparagine; it triggers a complex and multifaceted cellular response characterized by significant metabolic reprogramming. This adaptive response can be viewed as the activation of alternative metabolic and signaling pathways aimed at salvaging cellular homeostasis and survival in the face of nutrient stress.

This metabolic reprogramming is not a single event but a cascade of integrated cellular adjustments. nih.gov Cells under asparagine restriction initiate robust stress signaling cascades designed to counteract the deficiency. nih.gov These compensatory mechanisms are diverse and involve transcriptional regulation, altered nutrient transport, and shifts in central carbon and nitrogen metabolism.

Transcriptional and Signaling Reprogramming

A primary response to asparagine limitation is the activation of the integrated stress response (ISR), a key signaling network for adaptation to cellular stress. A central component of this is the GCN2-ATF4 signaling axis. embopress.orgembopress.orgembopress.org The accumulation of uncharged tRNAs due to asparagine scarcity activates the kinase GCN2, which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). escholarship.org ATF4 is a master regulator that drives the expression of genes involved in amino acid synthesis and transport, including a compensatory upregulation of the ASNS gene itself in an attempt to restore asparagine production. nih.govnih.gov

Beyond the GCN2-ATF4 axis, other signaling pathways are also critically involved in the adaptive response. Studies in melanoma and pancreatic cancer cells have shown that asparagine restriction can activate the RTK-MAPK signaling pathway. nih.govronailab.net This activation appears to be part of a feedforward loop involving mTORC1, which ultimately enhances the translation of ATF4 mRNA, further amplifying the stress response. nih.gov The interplay between these pathways highlights a sophisticated network that cancer cells, in particular, exploit to adapt to nutrient-limited conditions. embopress.orgmdpi.com

Table 1: Key Signaling Pathways Activated by Asparagine Limitation

Signaling Pathway/Axis Key Components Primary Outcome References Integrated Stress Response (ISR) GCN2, eIF2α, ATF4 Upregulation of genes for amino acid synthesis and transport, including ASNS. [2, 7, 12, 19] MAPK Signaling RTK, MAPK, MNK1, eIF4E Enhances translational induction of ATF4, promoting adaptation and survival. [16, 20] mTORC1 Signaling mTORC1 Regulates protein synthesis and is modulated by intracellular asparagine levels via amino acid exchange. [1, 19, 21]

Metabolic Flux and Nutrient Transport Alterations

In response to the inhibition of endogenous asparagine synthesis, cells activate mechanisms to salvage necessary precursors from the extracellular environment. A notable adaptation is the increased expression and activity of amino acid transporters. For instance, resistance to L-asparaginase treatment in some cancer cells is associated with the overexpression of the anionic amino acid transporters SLC1A3 (EAAT1) and EAAT3. researchgate.net These transporters increase the uptake of glutamate and aspartate, the essential substrates for the synthesis of glutamine (via glutamine synthetase) and asparagine (via the now-upregulated ASNS), respectively, thereby fueling a compensatory synthesis pathway. embopress.orgresearchgate.net

The metabolic rewiring extends to central carbon metabolism. Asparagine has been shown to have an anaplerotic role, contributing to the replenishment of the TCA cycle. wiley.com When asparagine is limited, cells may compensate by increasing the uptake of other nutrients, such as pyruvate, to maintain the pool of TCA cycle intermediates necessary for energy production and biosynthesis. wiley.com Furthermore, a distinct metabolic interplay has been observed between asparagine and serine. Limitation of asparagine can trigger a compensatory increase in the consumption of serine, while serine limitation can, in turn, increase asparagine uptake, suggesting a metabolic crosstalk to maintain cellular function. wiley.com

Asparagine also functions as an amino acid exchange factor, where intracellular asparagine is exchanged for extracellular amino acids such as serine, arginine, and histidine. escholarship.org Therefore, a reduction in intracellular asparagine following ASNS inhibition can impair the import of these other amino acids, affecting downstream processes like mTORC1 signaling and protein synthesis. escholarship.org This highlights that the "salvage" response is not limited to restoring asparagine but involves a broad recalibration of amino acid homeostasis.

Table 2: Metabolic Shifts in Response to Asparagine Limitation

Metabolic Pathway Observed Change Mechanism/Effect References Amino Acid Transport Increased uptake of aspartate and glutamate. Mediated by transporters like SLC1A3 (EAAT1) to provide substrates for compensatory ASNS activity. [7, 11] Amino Acid Inter-conversion Increased consumption of serine. Compensatory mechanism to offset asparagine deficiency. nih.gov TCA Cycle Anaplerosis Increased uptake of pyruvate. Replenishes TCA cycle intermediates when asparagine's anaplerotic contribution is lost. nih.gov Pyrimidine Synthesis Inhibition of de novo synthesis. ASNS-driven glutaminolysis is linked to the de novo synthesis of pyrimidines; inhibition disrupts this process. [2, 3] Amino Acid Exchange Reduced uptake of serine, arginine, histidine. Loss of intracellular asparagine impairs its function as an exchange factor, affecting mTORC1 signaling.

Structural and Conformational Investigations of 3 Fluoro L Asparagine

Spectroscopic Characterization of 3-Fluoro-L-asparagine

Spectroscopic techniques are pivotal in elucidating the structural features of molecules. For this compound, methods like Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy provide invaluable insights into its atomic arrangement and electronic environment.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The presence of the fluorine-19 (¹⁹F) nucleus, which is 100% naturally abundant and has a spin of ½, makes ¹⁹F NMR a particularly sensitive and informative technique for studying fluorinated compounds. biophysics.orgscholaris.ca The large chemical shift dispersion of ¹⁹F NMR, spanning approximately 350 ppm, allows for high sensitivity to the local electronic environment, making it an excellent probe for conformational changes and molecular interactions. biophysics.orgnsf.gov

In the context of this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to characterize its structure. The ¹H NMR spectrum would show signals for the protons on the α- and β-carbons, as well as the amide and amine protons. The coupling between these protons and the fluorine atom would provide crucial information about their spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms, which are influenced by the electronegative fluorine atom.

The ¹⁹F NMR spectrum of this compound would exhibit a signal whose chemical shift is highly dependent on its molecular environment. biophysics.org This sensitivity is exploited in studies where fluorinated amino acids are incorporated into peptides and proteins to probe structure, dynamics, and ligand binding. scholaris.caresearchgate.netacs.org For instance, changes in the ¹⁹F chemical shift upon binding to a receptor can provide information about the binding event and the local environment of the fluorinated residue within the protein. biophysics.org Nuclear Overhauser effect (NOE) studies between ¹⁹F and ¹H nuclei can provide through-space distance information, further aiding in conformational analysis. biophysics.orgscholaris.ca

| Fluorinated Amino Acid | Nucleus | Chemical Shift (ppm) | Reference Compound |

| 3-Fluorotyrosine | ¹⁹F | - | Trifluoroacetic acid |

| 5-Fluorotryptophan | ¹⁹F | - | Trifluoroacetic acid |

| 4-Fluorophenylalanine | ¹⁹F | - | Trifluoroacetic acid |

| This compound | ¹⁹F | Not Available | - |

It is crucial to specify the reference compound, its concentration, and the sample temperature when reporting fluorine NMR data due to the high sensitivity of fluorine chemical shifts to sample conditions. biophysics.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netresearchgate.net For this compound, these techniques can be used to identify characteristic vibrational frequencies associated with its functional groups, such as the C-F bond, the amide group, and the carboxylic acid group. The introduction of the heavy fluorine atom would be expected to shift the vibrational frequencies of nearby bonds. Analysis of these spectra, often aided by computational methods like density functional theory (DFT), can help to confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. libretexts.orgwikipedia.org While the unmodified asparagine does not absorb significantly in the near-UV or visible range, the introduction of a fluorine atom could subtly influence its electronic structure. However, significant absorption would not be expected unless the molecule is part of a larger chromophoric system. Vibronic spectroscopy, which examines the simultaneous changes in electronic and vibrational energy levels, can offer more detailed information about the geometry of the molecule in its excited states. wikipedia.org

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of an amino acid is critical to its biological function. The introduction of fluorine can have a profound impact on the conformational preferences of asparagine.

The fluorine atom's high electronegativity and relatively small size compared to other halogens introduce significant electronic and steric effects that can dictate the preferred conformation of this compound. The strong C-F bond is highly polarized, creating a localized dipole moment that can influence intramolecular and intermolecular interactions.

Studies on other fluorinated amino acids, such as 3-fluoroproline, have shown that fluorination can significantly alter ring pucker and the trans:cis ratio of the amide bond. acs.org The gauche effect, an attraction between vicinal electronegative substituents, can also play a role in stabilizing certain conformations. acs.org In this compound, the interaction between the fluorine atom and the adjacent amide and carboxyl groups would be expected to restrict the rotation around the Cα-Cβ bond, favoring specific rotamers. This conformational biasing is a key reason for the use of fluorinated amino acids in designing peptides and proteins with specific secondary structures.

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. acs.orgvulcanchem.com Quantum mechanics calculations, such as DFT, can be used to determine the relative energies of different conformations and to predict stable structures. acs.org These calculations can also provide insights into the electronic properties of the molecule, such as charge distribution and molecular orbital energies. researchgate.net

Table 2: Computational Methods in Conformational Analysis

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Stable conformers, relative energies, electronic properties. researchgate.netacs.org |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational dynamics, flexibility, solvent interactions. nih.govnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Nature of chemical bonds and non-covalent interactions. researchgate.net |

Structural Studies of this compound within Biomolecules

A primary application of fluorinated amino acids is their incorporation into peptides and proteins to serve as structural and functional probes. researchgate.netacs.org When this compound is incorporated into a peptide chain, its unique properties can be leveraged to study the structure, stability, and interactions of the larger biomolecule.

The fluorine atom acts as a sensitive ¹⁹F NMR reporter, with its chemical shift providing information about its local environment within the folded protein. acs.orgrsc.org This allows for the site-specific monitoring of conformational changes that occur upon ligand binding, protein-protein interactions, or changes in environmental conditions. scholaris.caresearchgate.net For example, the incorporation of fluorinated amino acids has been used to study the interactions of proteins with other molecules, revealing details of the binding interface. mdpi.compeerj.com

X-ray Crystallography of this compound-Containing Peptides or Proteins

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including proteins and peptides. jnanoworld.com By analyzing the diffraction pattern of X-rays passing through a crystal of the substance, researchers can deduce the precise arrangement of atoms, bond lengths, and bond angles.

While specific X-ray crystal structures of proteins or peptides containing this compound are not widely documented in public databases, the principles of such an analysis can be understood from studies on other fluorinated amino acids. fu-berlin.demdpi.com When this compound is incorporated into a peptide, crystallographic analysis would focus on several key areas: